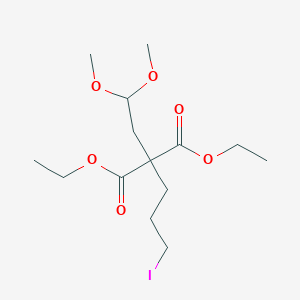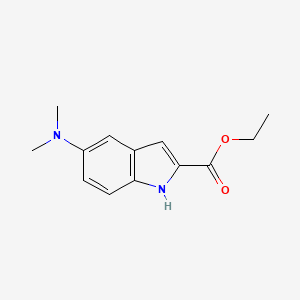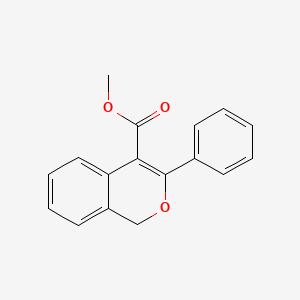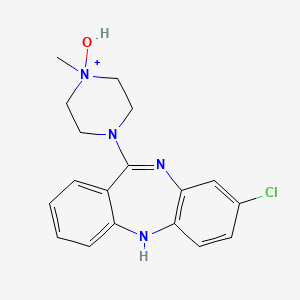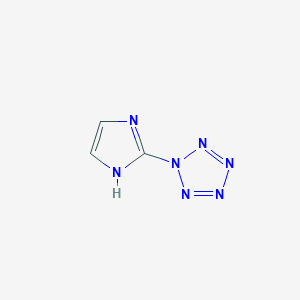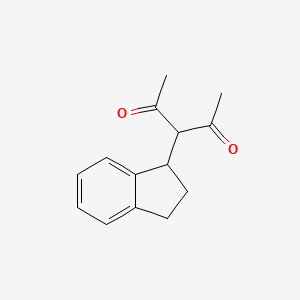![molecular formula C27H27ClN4O5S B12520117 6-[3-(Dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;hydrochloride CAS No. 801315-14-0](/img/structure/B12520117.png)
6-[3-(Dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(Dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide involves multiple steps, including the formation of the quinoline core, sulfonylation, and subsequent functional group modifications. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies, but general steps include:
Formation of the Quinoline Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonylation: Introduction of the sulfonyl group using sulfonyl chlorides in the presence of a base.
Functional Group Modifications: Introduction of the dimethylcarbamoyl and methoxyanilino groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis process, ensuring that the reactions are efficient, cost-effective, and environmentally friendly. This typically involves optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption .
化学反応の分析
Types of Reactions
6-[3-(Dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can occur at the carbamoyl and sulfonyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of a hydroxyl group, while reduction of the carbamoyl group can yield an amine .
科学的研究の応用
6-[3-(Dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a tool compound to study PDE4 inhibition and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of PDE4 in cellular signaling and inflammation.
Medicine: Investigated for its therapeutic potential in treating inflammatory diseases such as COPD and asthma.
Industry: Utilized in the development of inhalable drugs for respiratory conditions
作用機序
The compound exerts its effects by selectively inhibiting PDE4, an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, the compound increases intracellular cAMP levels, leading to anti-inflammatory effects. The molecular targets and pathways involved include the cAMP-dependent protein kinase (PKA) pathway, which modulates the activity of various transcription factors and inflammatory mediators .
類似化合物との比較
Similar Compounds
Roflumilast: Another PDE4 inhibitor used in the treatment of COPD.
Cilomilast: A PDE4 inhibitor investigated for its potential in treating inflammatory diseases.
Apremilast: A PDE4 inhibitor used in the treatment of psoriasis and psoriatic arthritis.
Uniqueness
6-[3-(Dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide is unique due to its exceptionally high affinity and selectivity for PDE4 isoforms, making it more potent and specific compared to other PDE4 inhibitors. This high selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential .
特性
CAS番号 |
801315-14-0 |
|---|---|
分子式 |
C27H27ClN4O5S |
分子量 |
555.0 g/mol |
IUPAC名 |
6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C27H26N4O5S.ClH/c1-16-11-21(37(34,35)20-10-5-7-17(12-20)27(33)31(2)3)14-22-24(16)29-15-23(26(28)32)25(22)30-18-8-6-9-19(13-18)36-4;/h5-15H,1-4H3,(H2,28,32)(H,29,30);1H |
InChIキー |
OJXWJOXQUQXGMG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)S(=O)(=O)C4=CC=CC(=C4)C(=O)N(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one](/img/structure/B12520034.png)

![[1-(2,3-Dichlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B12520044.png)
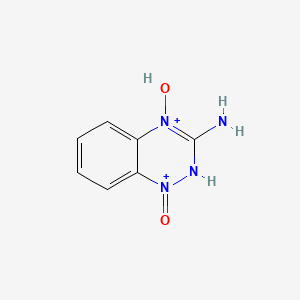
![1H-Indole-3-tetradecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12520067.png)
